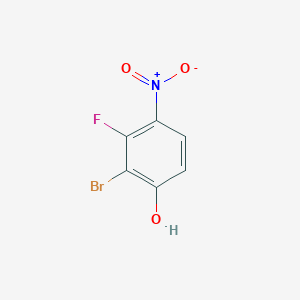

2-Bromo-3-fluoro-4-nitrophenol

Overview

Description

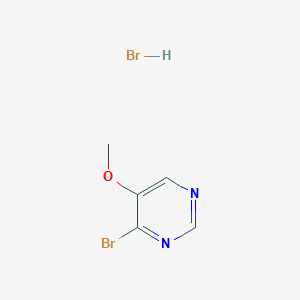

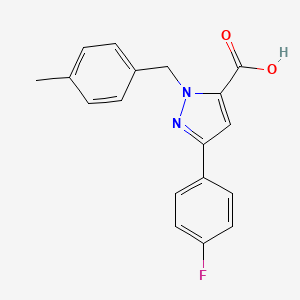

2-Bromo-3-fluoro-4-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is a derivative of m-fluoronitrobenzene .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, 3-Fluoro-2-nitrophenol can be used as a raw material in the synthesis of 4-Bromo-3-fluoro-2-nitrophenol . The synthesis process involves the use of various chemical reagents and specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The molecular weight of this compound is approximately 235.995 Da .Chemical Reactions Analysis

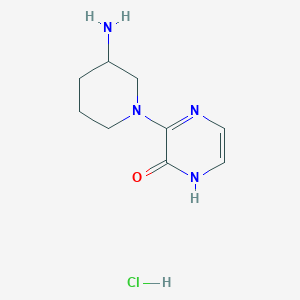

This compound can participate in various chemical reactions. For instance, it can be used in the solid phase synthesis of benzimidazoles and quinoxalin-2-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 275.1±35.0 °C and a predicted density of 1.965±0.06 g/cm3 .Scientific Research Applications

Fluorescence Sensing and Detection

One notable application of similar nitrophenol compounds, including those structurally related to 2-Bromo-3-fluoro-4-nitrophenol, is in the development of fluorescence sensing methods. For instance, graphitic carbon nitride nanosheets have been utilized for the selective and sensitive detection of trinitrophenol (TNP) in aqueous solutions. This method showcases the potential of using nitrophenol derivatives in enhancing fluorescence-based sensing techniques, contributing to advancements in environmental monitoring and public safety (Rong et al., 2015).

Catalytic Reduction

Another significant application area is in catalytic processes, where nitrophenol derivatives act as substrates or catalysts. The catalytic reduction of nitrophenols using gold nanoparticles stabilized by ionic liquids demonstrates the role of nitrophenol derivatives in environmental remediation processes, such as water treatment, by facilitating the reduction of hazardous compounds to less toxic forms (Thawarkar et al., 2018).

Chemical Synthesis and Material Science

In material science, this compound and its related compounds are explored for their potential in synthesizing new materials. For example, the fluoroalkylation of alkenes and alkynes using bromophenols as catalysts opens new pathways in chemical synthesis, offering wide substrate scope, excellent functional group tolerance, and high selectivity. This application underscores the versatility of bromophenols in promoting diverse chemical reactions, thus expanding the toolbox available for chemists and material scientists (Zhu et al., 2019).

Sensing and Detection Technologies

Advancements in sensing technologies also benefit from the use of nitrophenol derivatives. For instance, the development of colorimetric and fluorescent chemodosimeters for fluoride detection showcases the application of nitrophenol derivatives in creating sensitive and selective sensors. These sensors can be utilized in various fields, including environmental monitoring and healthcare, to detect hazardous substances or vital analytes with high specificity and sensitivity (Zou et al., 2014).

Environmental Monitoring

Nitrophenol derivatives find applications in environmental monitoring, as seen in the engineering of metal-organic frameworks (MOFs) for aqueous phase detection of trinitrophenol (TNP). These materials demonstrate the potential of nitrophenol derivatives in enhancing the sensitivity and selectivity of sensors designed to detect explosive molecules, thereby contributing to environmental safety and public security (Nagarkar et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-bromo-3-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENHOWWFFRZGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.